molecular formula C20H15N3OS2 B10949809 (5Z)-3-benzyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10949809
M. Wt: 377.5 g/mol
InChI Key: VYJYJSPOTSDUKY-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a pyrazole moiety, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions. One common synthetic route includes the condensation of a thiazolidinone derivative with a pyrazole aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-BENZYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s interaction with microbial enzymes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of a thiazolidinone ring and a pyrazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N3OS2

Molecular Weight

377.5 g/mol

IUPAC Name

3-benzyl-4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C20H15N3OS2/c24-19-17(26-20(25)23(19)13-14-7-3-1-4-8-14)11-16-12-21-22-18(16)15-9-5-2-6-10-15/h1-12,24H,13H2/b16-11+

InChI Key

VYJYJSPOTSDUKY-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)/C=C/3\C=NN=C3C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3C=NN=C3C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.